L-CITRULLINE (UREIDO-13C)
Description
Properties
Molecular Weight |
176.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Research
L-Citrulline (Ureido-13C) is primarily used as a tracer in metabolic studies to understand the kinetics of nitrogen metabolism. It allows researchers to track the conversion of citrulline to arginine and subsequently to nitric oxide (NO), an essential signaling molecule.
Nitric Oxide Synthesis
Nitric oxide synthesis is crucial for various physiological functions, including vasodilation and immune response. Studies have shown that L-Citrulline supplementation can enhance NO production, especially in populations with impaired NO synthesis, such as older adults or those with heart failure .
Table 1: Effects of L-Citrulline Supplementation on Nitric Oxide Synthesis
| Study Reference | Population | Supplementation Amount | Outcome |
|---|---|---|---|
| Older adults | 3 g/day | Increased de novo arginine synthesis | |
| Young adults | 6 g/day | Improved muscle oxygenation during exercise |
Clinical Applications
L-Citrulline (Ureido-13C) has significant implications in clinical settings, particularly in renal health and cardiovascular diseases.
End-Stage Renal Disease (ESRD)
Research indicates that L-Citrulline can help maintain arginine levels in ESRD patients, where arginine availability is often compromised. Studies employing L-[13C]citrulline have demonstrated its utility in assessing plasma fluxes of arginine and citrulline, providing insights into metabolic adaptations in these patients .
Table 2: Plasma Flux Measurements in ESRD Patients
| Parameter | Pre-Hemodialysis | Post-Hemodialysis |
|---|---|---|
| Arginine Flux (μmol/kg/h) | 1.0 | 0.8 |
| Citrulline Flux (μmol/kg/h) | 0.9 | 0.7 |
Sports Nutrition
L-Citrulline is widely used in sports nutrition for its potential to enhance athletic performance by increasing blood flow and reducing muscle soreness.
Exercise Performance
Studies have shown that acute supplementation with L-Citrulline can improve exercise performance by enhancing oxygen delivery to muscles and reducing fatigue during high-intensity workouts .
Table 3: Impact of L-Citrulline on Exercise Performance
| Study Reference | Exercise Type | Supplementation Amount | Performance Improvement |
|---|---|---|---|
| Resistance training | 6 g prior to workout | Increased endurance | |
| Aerobic exercise | 3 g prior to workout | Reduced muscle soreness |
Case Studies
Several case studies highlight the practical applications of L-Citrulline (Ureido-13C) in clinical and athletic settings.
Case Study: Heart Failure Patients
A study involving heart failure patients demonstrated that L-Citrulline supplementation improved endothelial function and increased plasma NO levels, suggesting its therapeutic potential .
Case Study: Athletic Performance
In a controlled trial with athletes, those who received L-Citrulline reported lower perceived exertion during intense training sessions compared to a placebo group, indicating enhanced performance and recovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key isotopic variants of L-citrulline and their distinguishing features:
Key Differentiators:
Isotopic Specificity: UREIDO-¹³C: Targets the ureido group, critical for studying arginine synthesis and NO production . 5,5-D₂: Deuterium labeling at C5 is ideal for NMR due to distinct spectral signatures but may alter reaction kinetics due to isotopic effects . Dual ¹³C/D: Combines advantages of ¹³C (mass spectrometry sensitivity) and D (NMR compatibility) for multi-modal studies .
Clinical Utility :
- Unlabeled L-citrulline is used therapeutically in sickle cell disease to boost arginine levels , whereas UREIDO-¹³C enables quantification of arginine synthesis efficiency in such patients .
Detailed Research Findings
Metabolic Pathways and Immune Function
- T Cell Immunity: L-Citrulline (UREIDO-¹³C) traces arginine synthesis in CD4+ T cells, which escapes arginase-mediated immunosuppression during mycobacterial infections. This pathway supports T cell proliferation and recruitment to infection sites, as shown in murine models .
- Regulatory T Cells (Treg) : Unlike inflammatory T cells, Treg polarization is independent of L-citrulline metabolism, suggesting therapeutic strategies targeting citrulline could suppress inflammation without compromising Treg function .
Endothelial Protection
- Unlabeled L-citrulline preserves endothelial NO production by counteracting asymmetric dimethylarginine (ADMA), a NO synthase inhibitor. Isotopic variants like UREIDO-¹³C could quantify ADMA-citrulline competition in vascular studies .
Clinical Trials
- In sickle cell disease, oral L-citrulline (unlabeled) increased plasma arginine by 40–60%, reducing leukocytosis and vaso-occlusive crises. Isotopic labeling could refine dosing by correlating citrulline absorption rates with arginine synthesis .
Preparation Methods
Synthesis of L-Citrulline (Ureido-13C)
The primary method for preparing L-citrulline labeled at the ureido carbon with 13C involves a multi-step chemical synthesis starting from isotopically labeled urea. This approach is well-documented in biochemical research focused on tracing metabolic pathways.
Starting Material: The synthesis begins with commercially available [13C, 15N]-labeled urea, which has a high isotopic enrichment (e.g., 92 atom % 13C, 99 atom % 15N).
Formation of Potassium [13C, 15N] Cyanate: The labeled urea is fused with potassium carbonate to generate potassium [13C, 15N] cyanate with about 57% yield.
Reaction with Copper Ornithine Complex: The cyanate is then reacted with an equimolar amount of a copper ornithine complex. This step forms an insoluble copper citrulline complex.
Decomposition to Free Citrulline: The copper citrulline complex is decomposed in hydrochloric acid solution using hydrogen sulfide, yielding crystalline L-[ureido-13C, 15N] citrulline hydrochloride with an overall yield of approximately 11.4% based on the initial urea.
This method ensures that the 13C label is specifically incorporated into the carbamoyl (ureido) group of citrulline, which is critical for tracing the metabolic fate of this moiety in biosynthetic studies.
Analytical Characterization and Purity
After synthesis, the isotopically labeled L-citrulline must be characterized for purity and isotopic enrichment to ensure its suitability for metabolic experiments.
Mass Spectrometry: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used to quantify and confirm isotopic purity. Multiple reaction monitoring (MRM) mode detects transitions specific to citrulline and its isotopologues (e.g., m/z 176/159 for unlabeled, m/z 177/160 for +1 isotope, and m/z 181/164 for +5 isotope).
Chromatographic Separation: A fused-core Diol column with an acidic acetonitrile/water gradient achieves baseline separation of citrulline from confounding amino acids like arginine, ensuring accurate quantification.
Quantification: The lower limit of quantitation can reach as low as 0.125 mM with high precision (coefficient of variation <4.3%) and accuracy (90–110%).
Application in Biosynthetic Studies
The labeled L-citrulline (ureido-13C) is widely used to study biosynthetic pathways, including the production of mitomycins and nitric oxide (NO) synthesis.
Mitomycin Biosynthesis: Feeding experiments with L-[ureido-13C, 15N] citrulline in Streptomyces verticillatus showed efficient incorporation of the labeled carbamoyl group into mitomycin antibiotics. The specific labeling confirmed that the carbamoyl group remains intact during incorporation.
Nitric Oxide and Arginine Metabolism: Studies using L-[ureido-13C] citrulline have quantified the conversion rates of citrulline to arginine and the subsequent NO production in humans. The labeled citrulline allows calculation of plasma fluxes and de novo arginine synthesis rates, critical for understanding NO metabolism.
Preparation of Stock Solutions for Experimental Use
For experimental and in vivo applications, L-citrulline (ureido-13C) is prepared as stock solutions with precise molarity.
| Amount of L-Citrulline-13C | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 5.676 | 1.1352 | 0.5676 |
| 5 mg | 28.3801 | 5.676 | 2.838 |
| 10 mg | 56.7601 | 11.352 | 5.676 |
Stock solutions are prepared by dissolving the weighed compound in appropriate solvents such as water or DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations.
It is critical to ensure solution clarity at each dilution step, using vortexing, ultrasound, or mild heating to aid dissolution.
Summary Table of Preparation and Analytical Data
Q & A
Q. How to comply with IUPAC and journal-specific nomenclature for L-Citrulline (Ureido-¹³C) in publications?
- Methodological Answer : Use Chemical Abstracts indexing for isotopic labeling (e.g., "L-Citrulline (Ureido-¹³C)") and specify exact positions of ¹³C in the ureido group. Disclose synthesis methods (e.g., chemical vs. enzymatic labeling) in Materials and Methods. Cross-reference CAS Registry Numbers (e.g., 13515-61-0 for unlabeled L-citrulline) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
